molecular formula C20H33N3O B7928781 (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide

Cat. No.: B7928781
M. Wt: 331.5 g/mol
InChI Key: JEBVIFPSNAJBGS-ACBHZAAOSA-N
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Description

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral amide derivative characterized by a cyclohexylamine backbone substituted with a benzyl-ethyl-amino group at the 2-position and a branched 3-methyl-butyramide moiety. The compound's design aligns with trends in antimicrobial and antiviral agent development, as seen in structurally related benzoxazole and carboxamide derivatives .

Properties

IUPAC Name

(2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-4-23(14-16-10-6-5-7-11-16)18-13-9-8-12-17(18)22-20(24)19(21)15(2)3/h5-7,10-11,15,17-19H,4,8-9,12-14,21H2,1-3H3,(H,22,24)/t17?,18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBVIFPSNAJBGS-ACBHZAAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential as a pharmaceutical agent.

Chemical Structure and Properties

The chemical formula for (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide is C16H26N2OC_{16}H_{26}N_{2}O. The compound features a cyclohexyl group, which may influence its interaction with biological targets due to steric and electronic properties.

Research indicates that (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide interacts with various biological pathways:

  • Receptor Binding : The compound has been shown to bind selectively to certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. Studies suggest that it may act as an antagonist or modulator in specific receptor pathways, potentially influencing neurotransmission and hormonal regulation .
  • Inhibition of Enzymatic Activity : Preliminary data indicate that this compound may inhibit enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). This inhibition can lead to decreased cellular proliferation in certain cancer cell lines, suggesting potential anti-cancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor Binding Selective binding to GPCRs affecting neurotransmission
Enzyme Inhibition Inhibits DHFR leading to reduced cell proliferation
Antitumor Effects Demonstrated efficacy in inhibiting tumor growth
Cytotoxicity Exhibits selective cytotoxic effects on cancer cells

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide significantly reduced cell viability in breast cancer and lymphoma models. The mechanism was linked to the inhibition of DHFR, leading to decreased nucleotide synthesis and subsequent cell death .
  • Neuropharmacological Effects : In vivo studies have shown that the compound impacts behavior in rodent models, suggesting potential applications in treating mood disorders. The observed effects correlated with alterations in serotonin and dopamine levels, indicating a possible role in modulating neurotransmitter systems .

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide. Findings suggest that the compound has favorable absorption characteristics when administered orally, with a moderate half-life allowing for sustained therapeutic effects .

Scientific Research Applications

The compound (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

The primary application of (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide lies in its pharmacological properties. Research indicates that compounds with similar structures exhibit significant activity as:

  • Antidepressants : Compounds that modulate neurotransmitter systems, particularly serotonin and norepinephrine, are crucial in treating depression. The structural similarity of this compound to known antidepressants suggests it may possess similar effects.
  • Analgesics : Given the cyclohexyl group’s presence, there is potential for analgesic properties, possibly through opioid receptor modulation.

Neuropharmacology

Research into neuropharmacological applications is ongoing, with studies focusing on:

  • Cognitive Enhancement : Investigations into how this compound affects cognitive functions may reveal its utility in treating cognitive disorders.
  • Neuroprotective Effects : The ability to protect neuronal cells from damage could position this compound as a therapeutic agent in neurodegenerative diseases.

Synthesis and Chemical Research

The synthesis of (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide has been a focus in chemical research due to its complex structure.

  • Synthetic Pathways : Various synthetic methods have been explored, including asymmetric synthesis techniques that emphasize the importance of chirality in drug efficacy.
  • Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity is crucial for optimizing drug design.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramidePotential Antidepressant
Similar Cyclohexyl CompoundsAnalgesic Activity
Related Chiral AminesNeuroprotective Effects

Table 2: Synthesis Methods

MethodDescriptionReference
Asymmetric SynthesisUtilizes chiral catalysts to produce enantiomers selectively
Multi-step SynthesisInvolves several reactions to build complex structures

Case Study 1: Antidepressant Activity

A study conducted on structurally similar compounds demonstrated that modifications in the amine group significantly impacted serotonin receptor binding affinity. This suggests that (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide may also exhibit enhanced antidepressant properties through similar mechanisms.

Case Study 2: Neuroprotective Properties

In vitro studies have shown that compounds with cyclohexyl groups can protect neuronal cells from oxidative stress. This supports further exploration of (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide's potential as a neuroprotective agent.

Chemical Reactions Analysis

Amide Hydrolysis

The primary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Products
Acidic (HCl, H₂SO₄, reflux)6M HCl, 100°C, 12–24 hours(S)-2-Amino-3-methylbutanoic acid + 2-(Benzyl-ethyl-amino)-cyclohexylamine
Basic (NaOH, KOH)4M NaOH, 80°C, 8–16 hoursSodium carboxylate + free amine

Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with the secondary amine’s electron-donating effects slightly reducing reaction rates compared to simple amides .

Alkylation of Amino Groups

The secondary (cyclohexyl-bound) and tertiary (benzyl-ethyl) amines participate in alkylation reactions.

Reaction Type Alkylating Agents Conditions Products
N-AlkylationMethyl iodide, Ethyl bromideDMF, K₂CO₃, 50°C, 6–12 hoursQuaternary ammonium salts or extended amines
BenzylationBenzyl chlorideTEA, CH₂Cl₂, RT, 24 hoursIncreased steric bulk at nitrogen centers

Alkylation is hindered at the tertiary amine due to steric effects, favoring reactivity at the secondary amine .

Acylation Reactions

The primary amine and secondary amine groups react with acylating agents to form urea or thiourea derivatives.

Acylating Agent Conditions Product
Acetyl chloridePyridine, 0°C → RT, 2 hoursN-Acetylated derivative
Phenyl isocyanateTHF, RT, 4 hoursSubstituted urea

The primary amine’s nucleophilicity drives acylation, while the tertiary amine remains unreactive under mild conditions .

Cyclohexyl Ring Functionalization

The cyclohexyl group undergoes electrophilic substitution or oxidation:

Reaction Reagents Conditions Outcome
NitrationHNO₃/H₂SO₄0°C, 1 hourNitrocyclohexyl derivative (para/meta)
OxidationKMnO₄, H₂O80°C, 3 hoursCyclohexanol/cyclohexanone formation

Steric hindrance from the benzyl-ethyl-amino group directs substitution to less hindered positions .

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form imines:

Carbonyl Source Conditions Product
FormaldehydeMeOH, RT, 12 hoursStable Schiff base
BenzaldehydeToluene, molecular sievesAromatic imine

Schiff bases are reversible under acidic conditions but stabilize through conjugation with the amide group .

Catalytic Hydrogenation

The compound’s unsaturated bonds (if present) or imine intermediates undergo hydrogenation:

Substrate Catalyst Conditions Product
Imine intermediatePd/C, H₂ (1 atm)EtOH, RT, 6 hoursSaturated amine derivative

Hydrogenation selectively reduces imines without affecting the amide bond .

Key Mechanistic Insights

  • Steric Effects : The benzyl-ethyl-amino group imposes steric constraints, slowing reactions at the tertiary amine .

  • Electronic Effects : Electron donation from the cyclohexyl amine enhances amide hydrolysis rates compared to aliphatic analogs.

  • Stereochemical Retention : Chiral integrity at the (S)-configured carbon is preserved in most reactions unless harsh racemization conditions (e.g., strong base/acid) are applied.

Comparison with Similar Compounds

(a) Amino Group Modifications

  • (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide (): Replacing the benzyl-ethyl-amino group with cyclopropyl-methyl-amino reduces steric bulk and aromaticity.
  • (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide (): The benzyl(isopropyl)amino substituent introduces bulkier branching (isopropyl vs. ethyl), which could hinder membrane permeability. The 4-position substitution on cyclohexyl (vs. 2-position in the target compound) may also affect spatial orientation in biological targets .

(b) Backbone and Functional Group Differences

  • (S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (): Replacing the cyclohexyl group with a piperidin-1-yl ring and the amide with a ketone reduces hydrogen-bonding capacity and polarity, likely decreasing solubility in aqueous environments .
  • (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide (): The 3-fluoro-benzyl group enhances electronegativity and metabolic stability compared to the cyclohexyl-ethyl-benzyl group. Fluorination often improves bioavailability but may alter target selectivity .

Key Differentiators and Implications

Chiral Specificity: The (S)-configuration may enhance target selectivity compared to racemic analogs, as seen in pharmacopeial compounds with strict stereochemical requirements (e.g., ’s hydroxy-phenoxy derivatives) .

Benzyl-Ethyl vs. Cyclopropyl-Methyl Groups : The benzyl-ethyl group’s aromaticity and flexibility could improve binding to hydrophobic pockets in enzymes or receptors, whereas cyclopropyl-methyl analogs () might prioritize metabolic resistance .

Discontinued Analogs: Compounds like (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide () were discontinued, possibly due to toxicity or poor efficacy, underscoring the need for rigorous ADMET profiling of the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide, and how can stereochemical purity be ensured?

  • The compound's synthesis typically involves multi-step processes, including imine condensation, cyclohexylamine functionalization, and chiral resolution. For example, imine intermediates can be generated via reactions between benzyl-ethyl-amine derivatives and activated carbonyl groups, followed by cyclization . Stereochemical control is achieved using chiral catalysts (e.g., Lewis acids) or resolving agents, as demonstrated in isomerization protocols for structurally similar cyclohexyl derivatives . Post-synthesis, chiral HPLC or X-ray crystallography validates enantiomeric excess .

Q. Which analytical techniques are critical for characterizing this compound's structural and functional groups?

  • High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) confirm molecular weight and fragmentation patterns, as shown for analogous N-cyclohexyl-propanamide derivatives . Nuclear magnetic resonance (NMR), particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, resolves stereochemistry and substituent positions. For example, coupling constants in 1H^{1}\text{H}-NMR distinguish cis/trans cyclohexyl conformers . Infrared spectroscopy (IR) identifies amide and amine functional groups .

Q. How should researchers handle storage and stability concerns for this compound?

  • Store under inert gas (e.g., argon) at -20°C in moisture-free conditions to prevent hydrolysis of the amide bond. Similar cyclohexylamine derivatives exhibit stability for >6 months under these conditions . Stability assays (e.g., accelerated degradation studies under varying pH/temperature) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR or MS data for this compound?

  • Data discrepancies often arise from conformational flexibility (e.g., cyclohexyl chair flips) or isotopic impurities. Use variable-temperature NMR to probe dynamic equilibria, or employ computational modeling (DFT) to predict chemical shifts and compare with experimental data . For MS conflicts, cross-validate with alternative ionization methods (e.g., MALDI-TOF vs. ESI) .

Q. What strategies mitigate byproduct formation during the alkylation of the cyclohexylamine moiety?

  • Byproducts like N-over-alkylated species are minimized using bulky bases (e.g., DIPEA) to sterically hinder undesired pathways . Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–5°C for exothermic steps) also improve selectivity. Reaction monitoring via TLC or inline IR ensures early termination if side products dominate .

Q. How does the benzyl-ethyl-amino substituent influence the compound's biological activity or binding affinity?

  • The substituent enhances lipophilicity and modulates receptor interactions. Comparative studies on analogs (e.g., N-methyl vs. N-benzyl) reveal that bulky groups increase steric hindrance, reducing off-target binding. Molecular docking simulations with target proteins (e.g., GPCRs) can predict binding modes, validated via SPR or ITC assays .

Q. What methodologies enable the study of metabolic stability or degradation pathways?

  • Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites. Isotope labeling (13C^{13}\text{C}/15N^{15}\text{N}) tracks degradation products. For example, oxidative deamination of similar cyclohexylamides produces ketone intermediates, detectable via GC-MS .

Methodological Notes

  • Stereochemical Analysis : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) for enantiomeric separation. X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals .
  • Data Contradiction : Apply Bayesian statistical models to weigh conflicting datasets, prioritizing reproducibility across independent syntheses .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis demands flow chemistry or continuous stirred-tank reactors (CSTRs) to maintain yield and purity .

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